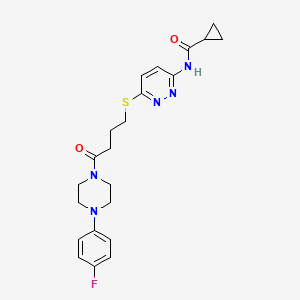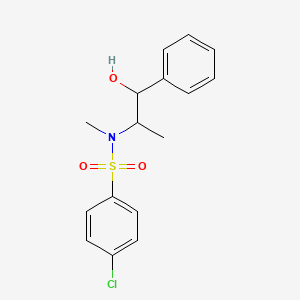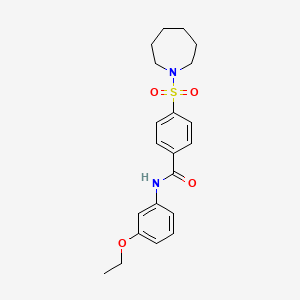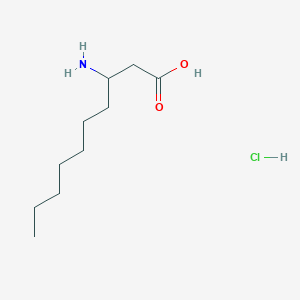![molecular formula C20H23ClFN3O2S B2484777 N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride CAS No. 1215738-08-1](/img/structure/B2484777.png)
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reactions under specific conditions to achieve desired structural features. For instance, the synthesis and spectral characteristics of related N-carboxamides were explored through reactions carried out in boiling glacial acetic acid, yielding cyclization products (Zadorozhnii et al., 2019). Furthermore, the synthesis of derivatives from 2-aminothiazole and 2-amino-2-thiazoline by coupling with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid illustrates the methodological diversity in synthesizing complex molecules (Lynch et al., 2006).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the interactions and reactivity of the compound. The structure-activity relationship and X-ray crystallography provide insights into the molecular conformation and its implications for chemical reactivity and potential biological activity (Gopi et al., 2017). For related compounds, spectroscopic methods such as FT-IR, 1H-NMR, Mass spectroscopy, and elemental analysis confirm the structures and provide a foundation for further chemical and physical property analysis.
Chemical Reactions and Properties
The reactivity of the compound with other chemicals defines its chemical properties. For instance, the behavior of related acrylamides towards nitrogen nucleophiles showcases the compound's versatility and the variety of products that can be synthesized from it (Bondock et al., 2011). Additionally, the reaction of dimethylamino compounds with self-assembled aggregates of fluoroalkylated oligomers highlights the selective recognition and transferability of the compound from aqueous solutions to organic media (Sawada et al., 2000).
Physical Properties Analysis
Understanding the physical properties, such as solubility, melting point, and stability, is essential for handling and application development. The development of a liquid chromatography-mass spectrometry assay for a similar compound elucidates the methodological approach to determine these properties in biological samples (Lukka et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the formation of derivatives, are fundamental to its application and synthesis. The novel reactions of N-sulfonylamines with related compounds, leading to the formation of oxathiazoles and acrylamidines, demonstrate the compound's chemical versatility and potential for creating a wide range of derivatives (Tornus et al., 1996).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthesis and Cytotoxic Activity : Research has indicated the synthesis of carboxamide derivatives that possess potent cytotoxicity against cancer cells. These derivatives, sharing structural similarities with the specified compound, demonstrate significant potential in cancer treatment, highlighting the role of such compounds in the development of new therapeutic agents (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).
Antitumor Activity : Amino acid ester derivatives containing 5-fluorouracil have been synthesized using related chemical frameworks. These derivatives have shown inhibitory effects against cancer cell lines, suggesting the compound's potential framework might be useful in designing antitumor agents (Xiong, Zhu, Zhao, Lan, Jiang, Yang, & Zhang, 2009).
Antipsychotic Potential : Another study explored derivatives with a similar chemical structure for their antipsychotic-like profile in behavioral animal tests. These findings suggest the compound's potential relevance in the development of novel antipsychotic medications (Wise, Butler, DeWald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987).
Diagnostic and Therapeutic Research
Alzheimer’s Disease : Compounds with structural similarities were used in PET imaging to detect neurofibrillary tangles and beta-amyloid plaques in Alzheimer’s disease, demonstrating their utility in diagnostic applications (Shoghi-Jadid, Small, Agdeppa, Kepe, Ercoli, Siddarth, Read, Satyamurthy, Petrič, Huang, & Barrio, 2002).
Antibacterial Agents : The synthesis of N'-(1,3-benzothiazol-2-yl)-arylamides as antibacterial agents showcased the antimicrobial potential of benzothiazole derivatives, suggesting possible antibacterial applications for the compound (Gurram & Azam, 2021).
Corrosion Inhibition
Corrosion Inhibition : Benzothiazole derivatives have been investigated as corrosion inhibitors for steel, indicating potential industrial applications in protecting metals from corrosion (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2S.ClH/c1-23(2)11-12-24(19(25)10-13-26-16-6-4-3-5-7-16)20-22-17-9-8-15(21)14-18(17)27-20;/h3-9,14H,10-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJUXCNLMLNFMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)CCOC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2484696.png)
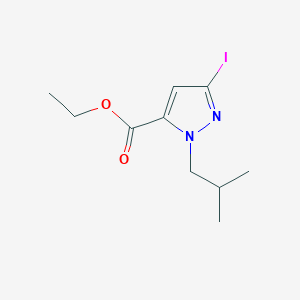
![1-(2-Methoxy-5-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2484698.png)

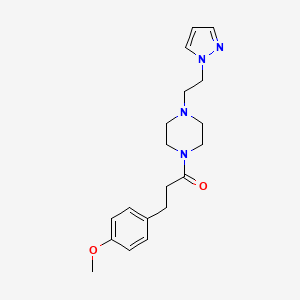

![N-(4-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2484706.png)

![1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one](/img/structure/B2484711.png)
